molecular formula C7H9NOS B1286513 4-Amino-3-(methylsulfanyl)phenol CAS No. 37407-24-2

4-Amino-3-(methylsulfanyl)phenol

Cat. No.: B1286513
CAS No.: 37407-24-2
M. Wt: 155.22 g/mol
InChI Key: URNPJAGSKRJTAK-UHFFFAOYSA-N
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Description

4-Amino-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H9NOS and a molar mass of 155.22 g/mol It is characterized by the presence of an amino group (-NH2), a methylsulfanyl group (-SCH3), and a hydroxyl group (-OH) attached to a benzene ring

Biochemical Analysis

Biochemical Properties

4-Amino-3-(methylsulfanyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions and can act as a substrate for certain enzymes. For instance, it can interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between this compound and these enzymes is typically characterized by the transfer of electrons, leading to the formation of reactive intermediates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can change over time, with prolonged exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, with certain dosages leading to adverse effects such as oxidative stress and cellular damage. In animal studies, high doses of this compound have been associated with liver and kidney toxicity, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of xenobiotics. Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and activity within different cellular compartments .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and mitochondria, with its localization influenced by targeting signals and post-translational modifications. In the mitochondria, this compound can affect mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-nitro-3-(methylsulfanyl)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(methylsulfanyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(methylsulfanyl)phenol is unique due to the presence of both an amino group and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-amino-3-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNPJAGSKRJTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597711
Record name 4-Amino-3-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37407-24-2
Record name 4-Amino-3-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared from 3-(Methylsulfanyl)4-nitrophenol (3.2 g, 17.3 mmol) in the manner described for 4-amino-3-fluorophenol, affording 2.18 g (81.3%) of the title compound. 1H-NMR (DMSO-d6) δ 8.56 (s, 1H), 6.60 (d, J=2.7 Hz, 1H), 6.53 (d, J=8.7 Hz, 1H), 6.43 (dd, J=8.7, 2.4 Hz, 1H), 2.28 (s, 3H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.3%

Synthesis routes and methods II

Procedure details

Iron powder (1.59 g, 28.5 mmol) was added slowly to a solution of 3-(methylthio)-4-nitrophenol (1.76 g, 9.5 mmol) in acetic acid (50 mL) and ethanol (5 mL). The mixture was stirred 17 hours at room temperature.v Then iron was removed with a magnet and the slurry mixture filtered. The filtrate was diluted in water (100 mL) and neutralised with a saturated solution of Na2CO3. The mixture was extracted with DCM, and the combined organic layer dried over Na2SO4. Then, the solvent was evaporated under vacuum to provide the title compound (780 mg, 53%) as a grey powder. 1H-NMR (δ, ppm, DMSO-d6): 2.29 (s, 3H, HMe), 4.48 (bs, 2H, NH2), 6.44 (d, 1H, Harom 5, J6-5=8.5 Hz), 6.54 (d, 1H, Harom 6, J6-5=8.5 Hz), 6.61 (s, 1H, Harom 2), 8.58 (broad s, 1H, OH). GC-MS (m/z): 155.09
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.59 g
Type
catalyst
Reaction Step One
Yield
53%

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